3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
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Overview
Description
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the molecular weight of 210.11 . It is a solid substance stored at room temperature . This compound is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H . This indicates that the compound consists of a pyrazolo[4,3-c]pyridine core with a methyl group attached .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been studied . These compounds have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 210.11 .Scientific Research Applications
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, closely related to the compound , is extensively utilized in the design of kinase inhibitors. This heterocyclic motif is favored due to its versatility in engaging with kinases through multiple binding modes, primarily targeting the hinge region of the kinase. The utilization of this scaffold in kinase inhibitors has been documented in numerous patents and peer-reviewed articles, highlighting its significance in drug development aimed at a wide range of kinase targets. This scaffold's ability to form hydrogen bond donor–acceptor pairs common among kinase inhibitors, particularly at the hinge region, underscores its utility in creating potent and selective kinase inhibitors (Wenglowsky, 2013).
Heterocyclic Compound Synthesis
In the realm of medicinal and pharmaceutical chemistry, the pyranopyrimidine core is recognized for its significant synthetic applications and bioavailability. The review on the synthesis pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds through one-pot multicomponent reactions using hybrid catalysts emphasizes the importance of this structure in drug development. This highlights the adaptability and broad applicability of such scaffolds in creating lead molecules for further pharmaceutical exploration (Parmar et al., 2023).
Mechanism of Action
- However, we can explore related compounds and infer potential targets. For instance, pyrazolo[3,4-b]pyridines (a closely related class) have been studied for their biological activities, including interactions with kinases and receptors .
- Without specific data on this compound, we can’t provide precise details. However, similar pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors .
Target of Action
Mode of Action
Future Directions
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXVWLEPCPKEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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